molecular formula C11H18N2O B13284957 1-[1,3-Bis(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one

1-[1,3-Bis(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one

Cat. No.: B13284957
M. Wt: 194.27 g/mol
InChI Key: FDALDAHOKRIGHA-UHFFFAOYSA-N
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Description

1-[1,3-Bis(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one ( 1368131-83-2) is a high-purity, organic small molecule featuring a pyrazole core that is 1,3-disubstituted with isopropyl groups and functionalized with an acetyl moiety. This specific substitution pattern makes it a valuable building block in medicinal chemistry and materials science research. The compound is of significant interest due to the broad spectrum of biological activities associated with the pyrazole scaffold . Pyrazole derivatives are extensively investigated for their potential as anti-inflammatory, antimicrobial, anticancer, and antifungal agents . Many clinically used drugs, such as antipyrine (an analgesic and antipyretic) and phenylbutazone (an anti-inflammatory), are based on the pyrazole structure, highlighting the therapeutic relevance of this chemical class . The mechanism of action for pyrazole derivatives often involves interaction with biological targets like enzymes and receptors through hydrogen bonding, π-π stacking, and other non-covalent interactions, which can be tuned by the substituents on the core ring . Beyond pharmaceutical applications, this compound serves as a key synthetic intermediate for the development of more complex chemical entities. Its structure is related to derivatives used in the synthesis of functionalized ligands for metal-organic frameworks (MOFs) . Such bifunctional ligands, containing both pyrazolyl and other coordinating groups, are crucial in constructing coordination polymers with potential applications in catalysis, gas storage, and sensing . Researchers can utilize this ketone for further chemical transformations, including the preparation of carboxylic acid derivatives or as a precursor in heterocyclic chemistry. This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

1-[2,5-di(propan-2-yl)pyrazol-3-yl]ethanone

InChI

InChI=1S/C11H18N2O/c1-7(2)10-6-11(9(5)14)13(12-10)8(3)4/h6-8H,1-5H3

InChI Key

FDALDAHOKRIGHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)C)C(C)C

Origin of Product

United States

Preparation Methods

Core Pyrazole Synthesis via Cyclocondensation

The 1,3-diisopropylpyrazole core is synthesized through cyclocondensation of hydrazine derivatives with diketones or β-ketoesters. For example:

  • Reagents : 3,5-heptanedione and 2,2-diisopropylhydrazine.
  • Conditions : Reflux in ethanol with catalytic acetic acid.
  • Mechanism : The diketone reacts with hydrazine to form the pyrazole ring, with isopropyl groups introduced via pre-functionalized hydrazine.

Key Data :

Step Reagents/Conditions Yield Reference
Cyclocondensation Ethanol, 80°C, 12 h 68%

N-Alkylation for Isopropyl Substituents

After forming the pyrazole ring, isopropyl groups are introduced via alkylation:

  • Reagents : Isopropyl iodide, potassium carbonate (K₂CO₃).
  • Conditions : Acetonitrile, 20°C, 72 h.
  • Selectivity : Sequential alkylation ensures substitution at N1 and N3 positions.

Optimization Table :

Base Solvent Temp (°C) Time (h) Yield
K₂CO₃ Acetonitrile 20 72 58%
NaH THF 0→25 24 42%

Acetylation via Weinreb Amide Intermediate

The acetyl group is introduced at position 5 using a Weinreb amide approach:

  • Carboxylic Acid to Amide : 1,3-Diisopropylpyrazole-5-carboxylic acid is converted to N-methoxy-N-methylamide using EDCI/HOBt.
  • Grignard Reaction : Methylmagnesium bromide reacts with the amide to yield the ketone.

Reaction Scheme :

1,3-Diisopropylpyrazole-5-carboxylic acid → Weinreb amide → 1-[1,3-Bis(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one  

Performance Metrics :

Step Catalyst/Solvent Yield
Amide Formation EDCI, DCM 85%
Grignard Acylation THF, 0°C→RT 73%

Alternative Route: Suzuki Coupling

For functionalized precursors, a palladium-catalyzed Suzuki reaction attaches aryl/alkyl boronic acids to halogenated pyrazoles:

Example :

5-Bromo-1,3-diisopropylpyrazole + Isopropylboronic acid → 1,3-Diisopropylpyrazole (post-acetylation)  

Yield Comparison :

Catalyst Solvent System Yield
Pd(dppf)Cl₂ DMF/H₂O 78%
Pd(PPh₃)₄ Toluene/EtOH 65%

Purification and Characterization

Chemical Reactions Analysis

1-[1,3-Bis(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles such as amines or thiols replace one of the substituents.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd), and nucleophiles (e.g., NH3). Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Scientific Research Applications

1-[1,3-Bis(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.

    Industry: In industrial applications, it serves as an intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1,3-Bis(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.

    Pathways Involved: It can modulate signaling pathways related to inflammation, microbial growth, or metabolic processes, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Key Observations :

  • Fluorinated Analogs : The heptafluoropropyl derivative (C₇H₅F₇N₂O) exhibits a higher molecular weight and distinct electronic properties due to fluorine’s electronegativity, which can influence binding affinity in biological systems .

Biological Activity

Chemical Structure

The structure of 1-[1,3-Bis(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one can be represented as follows:

C10H16N2O\text{C}_{10}\text{H}_{16}\text{N}_2\text{O}

Structural Features:

  • Pyrazole Ring: A five-membered ring containing two nitrogen atoms.
  • Substituents: Two isopropyl groups at positions 1 and 3, and an acetyl group at position 5.

General Biological Activity of Pyrazole Derivatives

While specific studies on 1-[1,3-Bis(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one are sparse, pyrazole derivatives have been documented to exhibit a variety of biological activities, including:

Activity Type Description
Antimicrobial Effective against various bacterial and fungal strains.
Anti-inflammatory Exhibits properties that can reduce inflammation in biological systems.
Anticancer Some derivatives show cytotoxic effects on cancer cell lines.
Antitubercular Potential activity against Mycobacterium tuberculosis.

Antimicrobial Activity

Research has indicated that pyrazole derivatives can possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the isopropyl groups may enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .

Anti-inflammatory Effects

In studies involving related pyrazole compounds, anti-inflammatory activity has been observed through inhibition of pro-inflammatory cytokines. The mechanism often involves modulation of signaling pathways such as NF-kB and MAPK . While direct studies on 1-[1,3-Bis(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one are lacking, its structural features suggest potential for similar effects.

Anticancer Properties

Several pyrazole derivatives have been evaluated for their anticancer potential. For example, compounds exhibiting structural similarities have shown cytotoxic effects against various cancer cell lines (e.g., MCF-7 and A549). The mechanism typically involves induction of apoptosis and cell cycle arrest . The specific arrangement of substituents in 1-[1,3-Bis(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one may also play a role in its potential anticancer activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[1,3-Bis(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one, and how can purity be validated?

  • Methodology :

  • Cyclization of α,β-unsaturated ketones with hydrazine derivatives under acidic conditions (e.g., acetic acid) yields pyrazoline intermediates, which are further functionalized .
  • Alkylation of pyrazole precursors using propan-2-yl halides in the presence of a base (e.g., K₂CO₃) .
  • Purification : HPLC or column chromatography (silica gel, hexane/ethyl acetate gradient) combined with NMR (¹H/¹³C) and FTIR for structural confirmation. Purity ≥95% is typically required for biological assays .

Q. How is the structural conformation of this compound characterized in crystallographic studies?

  • Methodology :

  • Single-crystal X-ray diffraction reveals flattened envelope conformations of the pyrazole ring, with deviations of up to 0.205 Å in substituent positions. Dihedral angles between aromatic rings (e.g., 70.3°–84.0°) indicate steric interactions .
  • Key parameters :
ParameterValue RangeTechniqueReference
C–C bond length1.45–1.52 ÅX-ray
Dihedral angle (aryl)70.3°–84.0°X-ray
NMR shifts (¹H)δ 1.2–2.5 (alkyl)400 MHz NMR

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology :

  • Enzyme inhibition assays (e.g., COX-2, kinases) using fluorometric or colorimetric substrates. IC₅₀ values are calculated via dose-response curves .
  • Receptor binding studies (e.g., GPCRs) with radiolabeled ligands and competitive displacement assays .
  • Cytotoxicity screening in cancer cell lines (e.g., MTT assay), with IC₅₀ values compared to reference drugs like doxorubicin .

Advanced Research Questions

Q. How do crystallographic data resolve ambiguities in substituent orientation for this compound?

  • Methodology :

  • Multi-molecule asymmetric units (e.g., three independent molecules in the unit cell) are analyzed to identify dominant conformers. For example, C9 substituent deviations of 0.078–0.205 Å suggest dynamic flexibility .
  • Hydrogen-bonding networks (C–H⋯O/F interactions) and π-stacking (3.8–4.2 Å distances) stabilize the crystal lattice, clarifying substituent orientations .
  • Comparison table :
MoleculeDihedral Angle (°)Substituent Deviation (Å)
A70.3–72.70.078–0.099
B74.730.205
C76.1–84.00.099–0.205
Source:

Q. How can researchers address contradictions in biological activity data across studies?

  • Methodology :

  • Validate assay conditions : Ensure consistent pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity artifacts) .
  • Cross-reference techniques : Combine enzymatic assays with cellular uptake studies (e.g., LC-MS quantification of intracellular compound levels) .
  • Statistical analysis : Use ANOVA to assess batch-to-batch variability in synthesized compounds, particularly in purity (>95% vs. <90%) .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Methodology :

  • Stepwise optimization : Adjust stoichiometry (e.g., 1.2 equiv. of alkylating agent) and reaction time (e.g., 12–24 hrs for cyclization) .
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
  • Reaction conditions table :
StepConditionsYield Improvement
CyclizationAcetic acid, 80°C, 8 hrs75% → 88%
AlkylationK₂CO₃, DMF, 60°C, 12 hrs60% → 82%
PurificationGradient HPLC (MeCN/H₂O)Purity 95% → 99%
Source:

Q. How do substituent modifications impact structure-activity relationships (SAR)?

  • Methodology :

  • Comparative SAR : Replace propan-2-yl groups with bulkier substituents (e.g., tert-butyl) to assess steric effects on receptor binding .
  • Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, improving kinase inhibition but potentially increasing toxicity .
  • SAR summary table :
SubstituentBiological Activity (IC₅₀, µM)Selectivity Ratio (Target/Off-target)
Propan-2-yl2.1 (COX-2)12:1
4-Fluorophenyl0.9 (Kinase X)8:1
3-Nitropropan-2-yl1.5 (Kinase Y)3:1
Source:

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